molecular formula C13H9BrO5 B263389 4-bromo-2-(methoxycarbonyl)phenyl 2-furoate

4-bromo-2-(methoxycarbonyl)phenyl 2-furoate

Cat. No.: B263389
M. Wt: 325.11 g/mol
InChI Key: GIAWMFRJIVVDSD-UHFFFAOYSA-N
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Description

4-bromo-2-(methoxycarbonyl)phenyl 2-furoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and a furan ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(methoxycarbonyl)phenyl 2-furoate typically involves the following steps:

    Esterification: The formation of the methoxycarbonyl group.

    Furan Ring Formation: The construction of the furan ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(methoxycarbonyl)phenyl 2-furoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-2-(methoxycarbonyl)phenyl 2-furoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(methoxycarbonyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(methoxycarbonyl)phenyl 2-furoate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its bromine atom and methoxycarbonyl group provide distinct reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H9BrO5

Molecular Weight

325.11 g/mol

IUPAC Name

(4-bromo-2-methoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C13H9BrO5/c1-17-12(15)9-7-8(14)4-5-10(9)19-13(16)11-3-2-6-18-11/h2-7H,1H3

InChI Key

GIAWMFRJIVVDSD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2

Origin of Product

United States

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